molecular formula C19H25N3O3S B5990100 MFCD09057683

MFCD09057683

Cat. No.: B5990100
M. Wt: 375.5 g/mol
InChI Key: ZPHJMBNZOLPKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD09057683 is a chemical compound identified by its unique identifier in the MDL Information Systems database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD09057683 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as condensation reactions, cyclization, and purification processes. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The methods used in industrial settings are designed to maximize yield while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

MFCD09057683 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired chemical transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

MFCD09057683 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: It is employed in biochemical assays and as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications and is used in drug development and pharmacological studies.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD09057683 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

MFCD09057683 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    Dichloroaniline: A compound with similar functional groups and reactivity.

    Perovskite-type oxides: Compounds with similar structural properties and applications in materials science.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-11(2)14-7-5-6-12(3)17(14)21-16(24)10-26-19-20-13(4)15(8-9-23)18(25)22-19/h5-7,11,23H,8-10H2,1-4H3,(H,21,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHJMBNZOLPKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC(=C(C(=O)N2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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